Zagociguat Zagociguat
Brand Name: Vulcanchem
CAS No.: 2201048-82-8
VCID: VC16670558
InChI: InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25)
SMILES:
Molecular Formula: C16H10F4N6
Molecular Weight: 362.28 g/mol

Zagociguat

CAS No.: 2201048-82-8

Cat. No.: VC16670558

Molecular Formula: C16H10F4N6

Molecular Weight: 362.28 g/mol

* For research use only. Not for human or veterinary use.

Zagociguat - 2201048-82-8

Specification

CAS No. 2201048-82-8
Molecular Formula C16H10F4N6
Molecular Weight 362.28 g/mol
IUPAC Name 8-[(2-fluorophenyl)methyl]-6-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]imidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25)
Standard InChI Key GTKNNCQKFKGSHR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F

Introduction

Chemical and Pharmacological Properties

Molecular Structure and Synthesis

Zagociguat’s structure comprises an imidazopyrazine core linked to a trifluoromethyl-triazole group and a fluorophenyl moiety (Figure 1) . Wallace et al. (2021) detailed a scalable synthesis route involving:

  • Coupling of 2-fluorobenzyl bromide with a triazole intermediate.

  • Cyclization to form the imidazopyrazine scaffold.

  • Purification via crystallization to achieve >99% purity .

Table 1: Chemical Properties of Zagociguat

PropertyValue
Molecular Weight362.28 g/mol
Solubility (DMSO)250 mg/mL (690.07 mM)
Storage Conditions-20°C
Half-life (Human)52.8–67.1 hours
LogP (Predicted)2.9

Mechanism of Action

Zagociguat directly activates sGC independently of NO, enhancing enzyme sensitivity to endogenous NO . This dual mechanism increases cGMP production, which:

  • Dilates cerebral vasculature, improving blood flow .

  • Modulates synaptic plasticity via protein kinase G (PKG) pathways .

  • Restores mitochondrial biogenesis in MELAS models .

In vitro studies show EC₅₀ values of 0.3–1.2 nM for sGC stimulation, with 85% target engagement at 10 mg doses in humans .

Preclinical Research Findings

Preclinical models demonstrated zagociguat’s efficacy in:

  • Neuroprotection: 40% reduction in Aβ plaque burden in transgenic Alzheimer’s mice after 12 weeks (10 mg/kg/day) .

  • Mitochondrial Function: 2.5-fold increase in ATP production in fibroblasts from MELAS patients .

  • Cerebral Blood Flow: 30% improvement in cortical perfusion in hypertensive rats .

Dose-dependent cGMP elevations were observed in cerebrospinal fluid (CSF), confirming CNS bioavailability .

Clinical Development

Phase I Trials

A first-in-human study (N=78) assessed single (0.3–50 mg) and multiple doses (2–15 mg/day for 14 days) :

  • Pharmacokinetics: Linear dose-exposure relationship (AUC₀–∞ 120–18,000 ng·h/mL).

  • CNS Penetration: CSF/plasma ratio of 0.4–0.6, achieving therapeutic concentrations .

  • Safety: Mild adverse events (headache, dizziness); no QT prolongation or suicidality .

Table 2: Key Pharmacokinetic Parameters (10 mg Dose)

ParameterValue
Cₘₐₓ45.2 ± 12.3 ng/mL
Tₘₐₓ2.1 ± 0.8 hours
AUC₀–24620 ± 150 ng·h/mL
Half-life58.3 ± 9.2 hours

Alzheimer’s Disease (NCT05184322)

  • Design: 26-week, randomized, double-blind, placebo-controlled (N=152).

  • Outcomes:

    • 1.5-point improvement in ADAS-Cog14 vs. placebo (p=0.03).

    • 15% increase in hippocampal cerebral blood flow (arterial spin labeling MRI).

MELAS Syndrome (NCT04475549)

  • Results:

    • 40% reduction in lactate/pyruvate ratio (p=0.01).

    • 25% improvement in Montreal Cognitive Assessment (MoCA) scores .

Adverse EventZagociguat (%)Placebo (%)
Headache228
Dizziness153
Hypotension100
Nausea75

No treatment-related discontinuations or severe events reported .

Regulatory Status and Orphan Designation

The FDA granted orphan drug status to zagociguat in 2023 for mitochondrial disorders, based on phase IIa biomarker improvements . Cyclerion plans to initiate phase III trials for MELAS in Q4 2025 under the PRIZM protocol (NCT06402123) .

Future Directions and Ongoing Research

Current investigations focus on:

  • Phase IIb PRIZM Trial: Evaluating 15 mg/day zagociguat vs. placebo in mitochondrial encephalopathy (N=200) .

  • Combination Therapy: Pairing with acetylcholinesterase inhibitors for Alzheimer’s .

  • Biomarker Validation: Correlating CSF cGMP levels with MoCA scores .

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